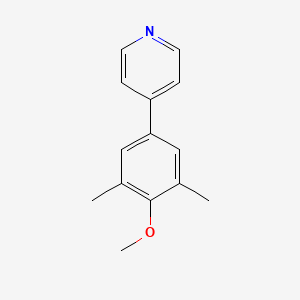

4-(4-methoxy-3,5-dimethylphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYYNIREZRKLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methoxy 3,5 Dimethylphenyl Pyridine and Structural Analogues

Strategic Approaches to Arylpyridine Synthesis

The direct formation of the bond between the pyridine (B92270) and phenyl rings is a dominant strategy, largely powered by advances in transition-metal-catalyzed cross-coupling reactions. Alternatively, classical and modern condensation and cyclization reactions, including multi-component strategies, offer powerful pathways to construct the core arylpyridine scaffold from acyclic precursors.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a paramount method for forging carbon-carbon bonds, particularly for creating biaryl structures like 4-arylpyridines. This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organic halide or triflate in the presence of a base. youtube.com The synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine via this method would proceed by reacting a 4-substituted pyridine with a substituted phenylboronic acid, or vice versa.

The general reaction is as follows:

Route A: 4-Halopyridine + 4-Methoxy-3,5-dimethylphenylboronic acid

Route B: Pyridine-4-boronic acid + 1-Halo-4-methoxy-3,5-dimethylbenzene

Significant research has focused on optimizing this reaction to suppress side products, such as phenylated impurities that can arise from phosphorus ligands on the palladium catalyst. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and purity. youtube.commdpi.com For instance, using specific palladium complexes can control the formation of these impurities. researchgate.net The reaction is tolerant of a wide range of functional groups and has been demonstrated to be scalable. nih.gov

| Parameter | Examples | General Role/Significance | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(dppe)Cl₂ | Catalyzes the oxidative addition, transmetalation, and reductive elimination steps. | researchgate.netmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), Xantphos, dppf | Stabilizes the palladium center and influences reactivity and selectivity. Can be a source of impurities. | nih.govresearchgate.net |

| Base | K₃PO₄, K₂CO₃, Pyridine | Activates the organoboron species for transmetalation. | researchgate.netmdpi.com |

| Solvent | Toluene, Dioxane, DMSO, MeOH | Solubilizes reactants and influences reaction kinetics and catalyst stability. | researchgate.netmdpi.com |

| Boron Species | Arylboronic acids, Arylboronic acid pinacol (B44631) esters | The organoboron coupling partner. Esters can offer improved stability and reactivity. | nih.govnih.gov |

Condensation and Cyclization Protocols

Classical organic reactions provide fundamental routes to the pyridine core. These methods build the heterocyclic ring from simpler, often acyclic, components.

Hantzsch Pyridine Synthesis: This reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. baranlab.orgacsgcipr.org To synthesize a 4-arylpyridine, the corresponding aromatic aldehyde would be used as a starting material. Modifications allow for the synthesis of unsymmetrical pyridines. baranlab.org

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. nih.gov It is a versatile method for preparing a wide range of substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This pathway involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, leading to a dihydropyridine intermediate that eliminates an amine to form the pyridine ring. acsgcipr.org

Other Cyclization Strategies: Various other cyclization reactions exist, such as the [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols. researchgate.net Cascade reactions of para-quinone methides with 1,3-dicarbonyl compounds have also been developed to construct related chromene and coumarin (B35378) structures, showcasing the power of cyclization strategies. nih.govresearchgate.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and purification steps. researchgate.netnih.govbohrium.com Several MCRs have been developed for the synthesis of substituted pyridines.

A common MCR approach involves the one-pot condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an ammonia source (like ammonium acetate), often under catalytic or solvent-free conditions. ingentaconnect.com For the synthesis of 4-arylpyridines, an aromatic aldehyde serves as one of the key components. These reactions are valued for their operational simplicity and high atom economy. researchgate.netingentaconnect.com For example, 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles can be synthesized via a three-component reaction of an aldehyde, malononitrile, and ammonium acetate. ingentaconnect.com

Precursor Synthesis and Targeted Functional Group Transformations

The success of the aforementioned strategies, particularly cross-coupling reactions, depends on the availability of suitably functionalized precursors for both the pyridine and phenyl moieties.

Preparation of Substituted Pyridine Intermediates

The synthesis of the target molecule requires a pyridine ring functionalized at the 4-position. Common intermediates include 4-halopyridines and pyridine-4-boronic acid derivatives.

4-Halopyridines: 4-chloropyridine (B1293800) and 4-bromopyridine (B75155) are common precursors. 4-chloropyridine hydrochloride is commercially available and can be synthesized from 4-hydroxypyridine. semanticscholar.org Regioselective C-4 alkylation of pyridines can be challenging, often necessitating the use of a pre-functionalized synthon like a 4-halopyridine. nih.gov The synthesis of polyhalogenated bipyridines has been achieved through the dimerization of dihalopyridines. acs.org

Pyridine-4-boronic Acid and its Esters: Pyridine-4-boronic acid is a key intermediate for Suzuki couplings when the coupling partner is an aryl halide. It can be synthesized from 4-bromopyridine via lithium-halogen exchange followed by reaction with trimethyl borate (B1201080) and subsequent hydrolysis. chemicalbook.comguidechem.com Its pinacol ester derivative is also widely used and can be prepared from 4-pyridineboronic acid. nih.gov

| Intermediate | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine-4-boronic acid | 4-Bromopyridine | n-Butyllithium, Trimethyl borate, HCl | Lithiation-Borylation | chemicalbook.com |

| 4-Alkoxypyridines | 4-Chloropyridine | Alcohol, NaOH, DMSO | Nucleophilic Aromatic Substitution | semanticscholar.org |

| 2-Substituted Pyridines | Pyridine N-oxides | Grignard Reagents, Acetic Anhydride | Addition/Rearrangement | organic-chemistry.org |

| 4-Aminopyridinium Salts | 4-Aminopyridine | Br₂, CH₂Cl₂ | Protonation/Bromination | acs.org |

Preparation of Substituted Phenyl Moieties

The synthesis of the 4-methoxy-3,5-dimethylphenyl group is the other critical half of the synthesis. This requires the preparation of either a boronic acid or a halide derivative.

4-Methoxy-3,5-dimethylphenylboronic acid: This versatile compound is a crucial building block for Suzuki-Miyaura reactions. chemimpex.com It can be prepared from 1-bromo-3,5-dimethylbenzene. The process involves forming a Grignard reagent, which then reacts with trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. chemicalbook.com

1-Bromo-4-methoxy-3,5-dimethylbenzene: This aryl halide is the alternative precursor for a Suzuki coupling with pyridine-4-boronic acid. Its synthesis could start from 3,5-dimethylphenol, which is first methoxylated to give 1-methoxy-3,5-dimethylbenzene, followed by bromination. Alternatively, a starting material like 2,6-dimethylbenzoic acid can undergo bromodecarboxylation. rsc.org The bromination of o-xylene (B151617) is another route to obtain brominated dimethylbenzene isomers. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of 4-arylpyridines, such as this compound, is a cornerstone of medicinal chemistry, providing scaffolds for numerous pharmacologically active molecules. A prevalent method for creating the crucial carbon-carbon bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov The efficiency of this and other biaryl coupling reactions is highly dependent on the careful optimization of multiple parameters to maximize product yield and minimize the formation of unwanted byproducts. numberanalytics.comcovasyn.com

Key factors that are systematically varied during optimization include the choice of catalyst, ligand, base, solvent, reaction temperature, and duration. numberanalytics.com The interplay between these components is complex and often requires a methodical approach to identify the most favorable conditions. nih.gov

Catalyst and Ligand System: Palladium and nickel complexes are the most common catalysts for biaryl coupling reactions. numberanalytics.com The ligand's role is critical, as it influences the catalyst's activity and selectivity. numberanalytics.com For instance, in the synthesis of 4-arylpyridines, the use of certain phosphorus-based ligands can lead to the formation of phenylated impurities, a significant challenge in Active Pharmaceutical Ingredient (API) synthesis. nih.gov Research has focused on developing methods to suppress these side reactions. nih.gov

Solvent and Base Selection: The choice of solvent and base can dramatically impact reaction rates and yields. numberanalytics.com Solvents such as 1,4-dioxane, toluene, and acetonitrile (B52724) have been studied, with the optimal choice depending on the specific substrates and catalyst system. mdpi.com Similarly, the strength and nature of the base (e.g., potassium carbonate, potassium phosphate) are crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. mdpi.comnih.gov

Temperature and Time: Reaction temperature and time are optimized to ensure complete conversion of starting materials while preventing the degradation of products or the formation of impurities. numberanalytics.com

Modern approaches to optimization have moved beyond traditional one-factor-at-a-time (OFAT) methods. Techniques like Bayesian optimization and Directed Design of Experiments (DoE) allow for the parallel screening of multiple parameters, leading to a more rapid and efficient identification of optimal reaction conditions, saving both time and resources. covasyn.comnih.gov

Below is an interactive table demonstrating the effect of varying reaction conditions on the yield of a model Suzuki-Miyaura coupling reaction, based on findings for similar pyrimidine-based biaryl syntheses. mdpi.com

| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 80 | 40 |

| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 80 | 36 |

| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane | 80 | 55 |

| 5 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 65 |

Advanced Isolation and Purity Assessment Techniques in Organic Synthesis

Following a successful synthesis, the target compound must be isolated from the reaction mixture and its purity rigorously assessed. This ensures the final product is well-characterized and free from starting materials, reagents, and byproducts.

Advanced Isolation Techniques

The purification of pyridine derivatives often relies on advanced chromatographic methods that exploit subtle differences in the physicochemical properties of the components in a mixture.

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a highly effective, support-free liquid-liquid chromatography technique for separating ionizable compounds like pyridine derivatives. In one study, three novel pyridine derivatives were purified from synthetic mixtures with high purity (over 98%) by optimizing the two-phase solvent system and using a retainer amine in the organic stationary phase and an acid eluter in the aqueous mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for both the analysis and purification of organic compounds. cdc.gov On a preparative scale, it is used to isolate large quantities of a target compound with high purity. google.com For pyridine derivatives, which are often hydrophilic, specialized columns and methods have been developed. helixchrom.com For example, core-shell mixed-mode columns can effectively retain and separate pyridines without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com

Purification via Distillation: For certain pyridine compounds, purification can be achieved through a process of reacting the crude product with an alkali metal compound, followed by distillation to obtain the high-purity material. google.com

Purity Assessment Techniques

A single analytical technique is rarely sufficient to confirm the purity of a newly synthesized compound. Instead, a combination of orthogonal methods is employed to build a comprehensive profile of the substance. researchgate.netresearchgate.net

Chromatographic Analysis: HPLC and Gas Chromatography (GC) are the primary methods for determining the purity of an organic compound. nih.govcdc.gov A pure sample should ideally show a single peak under various conditions. The presence of additional peaks indicates impurities, and their area percentage can be used to estimate the purity level. youtube.com

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is arguably the most powerful tool for structural elucidation and purity assessment. researchgate.netbritannica.com The spectrum provides detailed information about the molecular structure, and the absence of unexpected signals is a strong indicator of purity. researchgate.net Furthermore, quantitative NMR (qNMR) is a primary method for determining the purity of a substance by integrating the signal of the analyte against a certified internal standard of known purity. researchgate.net

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of a molecule, confirming its molecular weight. fiveable.me High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. fiveable.me When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful technique for identifying and quantifying trace impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com For purity assessment, the IR spectrum of a synthesized compound is compared to that of a known pure standard. The spectrum serves as a unique "fingerprint" for the molecule. youtube.com

The following table summarizes the primary techniques used for purity assessment and the information they provide.

| Technique | Primary Information Provided | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detects and quantifies non-volatile impurities. | nih.govresearchgate.net |

| Gas Chromatography (GC) | Detects and quantifies volatile impurities. | cdc.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and can provide quantitative purity (qNMR). | researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition (HRMS). | researchgate.netfiveable.me |

| Infrared (IR) Spectroscopy | Confirms functional groups and provides a "fingerprint" of the molecule. | youtube.combritannica.com |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.). | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 4 Methoxy 3,5 Dimethylphenyl Pyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular properties of organic compounds. aps.orgacs.orgrsc.org DFT methods provide a framework for investigating the ground-state electronic structure, which in turn allows for the prediction of various chemical and physical characteristics. youtube.com For a molecule like 4-(4-methoxy-3,5-dimethylphenyl)pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute the properties described below. nih.govjocpr.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Orbital | Predicted Location of High Electron Density | Implication |

| HOMO | 4-methoxy-3,5-dimethylphenyl ring | Primary site for electrophilic attack; nucleophilic character. |

| LUMO | Pyridine (B92270) ring | Primary site for nucleophilic attack; electrophilic character. |

| HOMO-LUMO Gap | N/A | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. uni-muenchen.deresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netwolfram.com

For this compound, an MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. researchgate.netresearchgate.net This makes the nitrogen a primary site for protonation and hydrogen bonding. mdpi.com Conversely, the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential. The oxygen atom of the methoxy (B1213986) group would also show negative potential, making it another potential site for electrophilic interaction. researchgate.net Such maps provide a clear, intuitive guide to the molecule's reactive behavior. wolfram.com

Analysis of Reactivity Indices and Chemical Potential

Conceptual DFT provides a set of "reactivity indices" that quantify a molecule's reactivity. nih.govnih.gov These global indices are derived from the change in energy with respect to the number of electrons and include:

Electronic Chemical Potential (μ): This is the negative of electronegativity and indicates the tendency of electrons to escape from the system. nih.govias.ac.in It is calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. ias.ac.inaip.org A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.govias.ac.in

These descriptors provide a quantitative basis for the qualitative predictions from FMO and MEP analyses. mdpi.com For this compound, the electron-donating groups on the phenyl ring would be expected to increase the electronic chemical potential (making it a better electron donor) and decrease the chemical hardness (making it more reactive) compared to an unsubstituted 4-phenylpyridine (B135609). Such calculations are standard in the computational characterization of novel compounds and provide essential data for understanding reaction mechanisms. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, such as their conformational flexibility and interactions with biological targets.

Conformational Analysis and Rotational Barriers

This compound is a biaryl system, characterized by a single bond connecting the two aromatic rings. Rotation around this bond is a key conformational freedom. nih.gov Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the two rings to identify stable conformers and the energy barriers that separate them. nih.govnih.gov

In biaryl systems, the planarity of the molecule is a balance between two opposing factors:

Electronic Conjugation: Delocalization of π-electrons across the two rings favors a planar conformation.

Steric Hindrance: Repulsion between the ortho-substituents on each ring disfavors planarity. nih.govacs.org

For this compound, the two methyl groups at the ortho positions of the phenyl ring create significant steric hindrance with the hydrogen atoms on the pyridine ring. This steric clash would force the molecule to adopt a non-planar, twisted conformation in its lowest energy state. nih.gov Computational studies on similar biaryls have shown that the rotational barrier can be significant, influencing the molecule's shape and how it can interact with other molecules. researchgate.netekb.eg Determining this barrier through techniques like relaxed potential energy surface scans is crucial for understanding the molecule's structural dynamics. ekb.eg

Computational Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govfrontiersin.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govmdpi.com The process involves placing the ligand (in this case, this compound) into the binding site of a protein and calculating a "scoring function" that estimates the strength of the interaction. frontiersin.orgresearchgate.net

Given the structural features of this compound, it could be investigated as a potential ligand for various protein targets. For example, many pyridine-based compounds are known to interact with kinases or other enzymes. nih.gov A typical docking study would reveal:

Binding Pose: The most stable three-dimensional arrangement of the ligand within the protein's active site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or π-π stacking that stabilize the ligand-protein complex. For this molecule, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Binding Affinity: A score that predicts the strength of the binding, which correlates with the ligand's potential efficacy. frontiersin.org

While specific docking studies for this exact compound are not published, research on similar pyridine derivatives has successfully used these methods to predict and rationalize their biological activity, demonstrating the power of computational approaches in guiding the design of new functional molecules. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com While specific QSAR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methods are widely applied to substituted pyridine derivatives, a class to which this compound belongs. nih.govnih.gov Such studies provide a framework for predicting the behavior of new compounds and guiding the design of more potent or effective molecules.

Research on various substituted pyridine derivatives has demonstrated the utility of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These approaches are instrumental in understanding how steric, electrostatic, and hydrophobic properties of a molecule influence its interaction with a biological target. mdpi.com For instance, in studies of substituted pyridine derivatives as inhibitors of specific enzymes, CoMFA and CoMSIA models have been developed to elucidate the key structural features required for enhanced activity. nih.gov

Detailed Research Findings for Substituted Pyridine Derivatives

In a typical QSAR study on a series of substituted pyridine compounds, researchers would synthesize and test a range of analogs to gather experimental data on their biological activity (e.g., IC₅₀ values). nih.gov These experimental values are then converted to a logarithmic scale (e.g., pIC₅₀) and used as the dependent variable for building the QSAR model. nih.gov

The independent variables in these models are molecular descriptors, which are numerical representations of the chemical structure. For 3D-QSAR, these descriptors are often derived from the 3D alignment of the molecules and the calculation of molecular interaction fields. mdpi.com

A hypothetical QSAR study of a series of analogs of this compound might involve modifications at several positions, such as altering the substituents on the phenyl ring or the pyridine ring. The resulting data could be used to build a model that predicts the activity of new, unsynthesized compounds.

Illustrative CoMFA and CoMSIA Model Statistics for Substituted Pyridines

The statistical quality of a QSAR model is crucial for its predictive power. nih.gov Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.govnih.gov An r² value close to 1.0 indicates a strong correlation between the predicted and experimental data for the training set of compounds, while a high q² value (typically > 0.5) suggests good internal predictive ability of the model. nih.govnih.gov External validation, using a test set of compounds not included in the model generation, provides a measure of the model's real-world predictive capability, often expressed as a predictive r² (pred_r²). nih.gov

Studies on substituted pyridine derivatives have reported statistically significant QSAR models. For example, a CoMFA model for a set of pyridine derivatives showed a q² of 0.595 and an r² of 0.959, while the corresponding CoMSIA model had a q² of 0.733 and an r² of 0.982. nih.gov These values indicate robust and predictive models.

Below is an interactive table illustrating the kind of statistical results that might be obtained from CoMFA and CoMSIA studies on a series of substituted pyridine derivatives.

| Model | q² | r² | pred_r² | Field Contributions |

| CoMFA | 0.615 | 0.948 | 0.812 | Steric: 65%, Electrostatic: 35% |

| CoMSIA | 0.721 | 0.976 | 0.855 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 45% |

This table is representative of typical QSAR model statistics for substituted pyridine derivatives and is for illustrative purposes.

Interpretation of QSAR Models for this compound

The output of a 3D-QSAR study is often visualized as contour maps, which show regions in 3D space where certain properties are predicted to enhance or diminish the biological activity. For this compound, a hypothetical CoMFA steric contour map might indicate that bulky substituents are favored in a particular region around the molecule, while an electrostatic map might show that electron-withdrawing groups are preferred in another area.

For example, the methoxy group on the phenyl ring of this compound contributes to its electronic and hydrophobic character. A QSAR model could quantify the importance of this group for a specific biological activity. Similarly, the dimethyl substitution pattern on the phenyl ring creates a specific steric profile that could be analyzed through contour maps.

The hydrophobic field in CoMSIA models is often a significant contributor to the activity of pyridine derivatives. mdpi.com The lipophilic nature of the phenyl and dimethyl groups in this compound would likely play a crucial role in its predicted activity from such a model.

The following interactive table presents hypothetical predicted activities for a small set of molecules based on a representative QSAR model for substituted pyridines.

| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| 4-(4-methoxyphenyl)pyridine (B1348650) | 6.2 | 6.1 | -0.1 |

| 4-(4-methoxy-3-methylphenyl)pyridine | 6.5 | 6.6 | 0.1 |

| This compound | 6.8 | 6.7 | -0.1 |

| 4-(4-ethoxyphenyl)pyridine | 6.3 | 6.4 | 0.1 |

This table is a hypothetical representation to illustrate the predictive nature of QSAR models.

Applications in Catalysis and Advanced Materials Science

Ligand Design and Application in Transition Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring in 4-(4-methoxy-3,5-dimethylphenyl)pyridine possesses a lone pair of electrons, making it an effective ligand for coordinating with transition metals. The electronic properties of the substituents on both the pyridine and phenyl rings play a crucial role in modulating the properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers, and the catalyst system, typically a copper complex with a nitrogen-based ligand, is central to its success. The primary functions of the ligand in ATRP are to solubilize the transition metal salt in the polymerization medium and to fine-tune the redox potential of the metal center. This adjustment is critical for achieving appropriate activity and dynamics for the reversible halogen exchange reaction that propagates the polymerization. cmu.edu

The electron-donating methoxy (B1213986) and dimethyl groups on the phenyl ring of this compound are expected to enhance the electron density on the pyridine nitrogen. Research on related pyridine-based ligands has shown that the introduction of electron-donating groups significantly increases the catalytic activity in copper-mediated ATRP. researchgate.net This increased activity stems from the stabilization of the higher oxidation state of the copper catalyst (Cu(II)), which in turn affects the ATRP equilibrium constant. researchgate.net Ligands that form more stable Cu(II) complexes generally lead to a higher polymerization rate. researchgate.net The structure of the ligand-metal complex directly impacts the kinetics of ATRP and the degree of control over the resulting polymer's properties, such as its molecular weight and dispersity. cmu.edu

Table 1: Effect of Ligand Substituents on ATRP Catalyst Activity

| Ligand Substituent Type | Effect on Cu(II) Complex Stability | Impact on ATRP Equilibrium Constant (KATRP) |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increased | Larger |

| Electron-Withdrawing Groups | Decreased | Smaller |

This table provides a generalized summary based on established principles in ATRP chemistry.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound, including its potential for hydrogen bonding and π-π stacking, make it an interesting building block for creating complex supramolecular assemblies.

Anion recognition is a significant area of supramolecular chemistry with applications in sensing and transport. The design of receptors for anions often involves the strategic placement of hydrogen bond donors and other functionalities that can interact with the target anion. researchgate.net While this compound itself is not a primary anion receptor, its protonated form, a pyridinium (B92312) cation, can engage in anion binding. The pyridinium N-H group can act as a hydrogen bond donor to an anionic guest. researchgate.net Furthermore, the electron-deficient character of the protonated pyridine ring could facilitate anion-π interactions, where the anion is attracted to the face of the aromatic ring. The combination of hydrogen bonding and anion-π interactions can lead to cooperative binding, enhancing the strength and selectivity of anion recognition. researchgate.net

Development as Chiral Dopants in Liquid Crystalline Phases

Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. Nematic liquid crystals, which possess long-range orientational order, can be transformed into chiral nematic (or cholesteric) phases by the addition of a small amount of a chiral molecule, known as a chiral dopant. mdpi.com These chiral phases exhibit unique optical properties, such as the selective reflection of circularly polarized light, making them useful in display technologies. beilstein-journals.org

For this compound to function as a chiral dopant, it would first need to be resolved into its individual enantiomers, assuming it possesses a chiral axis due to restricted rotation around the C-C bond between the phenyl and pyridine rings. The ability of a chiral dopant to induce a helical twist in a nematic host is quantified by its helical twisting power (HTP). beilstein-journals.org The HTP is influenced by several factors, including the molecular shape of the dopant and its interactions with the liquid crystal host. nih.gov More elongated, rod-like molecules often exhibit higher HTPs. nih.gov The presence of the methoxy and dimethyl substituents on the phenyl ring of this compound would influence its molecular shape and its miscibility with the liquid crystal host, both of which are critical factors for its potential application as a chiral dopant. mdpi.com

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Enzyme Modulation and Inhibition Pathways

The unique arrangement of a pyridine (B92270) ring substituted with a methoxy-dimethylphenyl group suggests a potential for interaction with various enzyme active sites.

Protein kinases are crucial regulators of cellular signaling, and their inhibition is a key strategy in modern pharmacology. Pyridine and quinazoline (B50416) scaffolds are common features in many kinase inhibitors. For instance, certain pyrido[3,4-g]quinazoline derivatives have demonstrated potent, nanomolar-level inhibition of kinases like CLK1.

While specific studies on the inhibition of ROS Receptor Tyrosine Kinases by 4-(4-methoxy-3,5-dimethylphenyl)pyridine are not extensively documented, the general ability of pyridine-containing small molecules to act as ATP-competitive inhibitors in the kinase domain is a well-established principle. The mechanism typically involves the pyridine nitrogen forming hydrogen bonds within the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The substituted phenyl ring can then occupy adjacent hydrophobic pockets, contributing to affinity and selectivity. Further research would be necessary to determine the specific kinase inhibitory profile of this compound.

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-1 and COX-2 is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel COX inhibitors has explored various heterocyclic structures.

Studies on related pyridine derivatives, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown that these compounds can effectively inhibit both COX-1 and COX-2. Molecular docking studies of these related compounds suggest that the pyridine core can fit within the cyclooxygenase channel. The inhibitory mechanism involves the formation of hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as Leu 531 and Ala527, thereby blocking the entry of the natural substrate, arachidonic acid. Given these findings in analogous structures, it is plausible that this compound could exhibit similar inhibitory properties, although this requires empirical validation.

Table 1: COX-1/COX-2 Inhibitory Activity of Structurally Related Pyrrolo-Pyridine Derivatives This data is for N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, which are structurally related to the subject compound.

| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione | Similar to Meloxicam | Similar to Meloxicam |

Aldose reductase (AR) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The conversion of glucose to sorbitol by AR can lead to diabetic complications. Consequently, AR inhibitors are of significant therapeutic interest.

Certain derivatives of [pyrrolo[3,4-c]pyridin-1,3(2H)-dion-2-yl] acetic acid have demonstrated significant AR inhibitory activity. The mechanism of AR inhibition often involves the inhibitor binding to the enzyme's "anion-binding pocket" and specificity pocket. The ability of a compound to form hydrogen bonds with key residues like Tyr48, His110, and Trp111, and to establish hydrophobic interactions, is crucial for potent inhibition. While direct studies on this compound are lacking, its structural features suggest it could potentially fit into the active site of aldose reductase.

Protein-Protein Interaction (PPI) Modulation Mechanisms

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them an attractive, albeit challenging, class of targets for therapeutic intervention. Small molecules that can either disrupt or stabilize these interactions are of great interest.

The modulation of PPIs by small molecules can occur through several mechanisms. An orthosteric inhibitor might bind directly to a "hot spot" on one of the protein surfaces, physically preventing the binding of its partner protein. Alternatively, an allosteric modulator could bind to a site distant from the interaction interface, inducing a conformational change that either prevents or enhances the protein-protein association.

The relatively large and featured surface of a molecule like this compound presents the possibility of it serving as a PPI modulator. For example, in cancer research, disrupting the interaction between p53 and its negative regulator MDM2 is a well-studied strategy. Small molecules designed for this purpose often mimic key residues of p53 to dock into a hydrophobic cleft on MDM2. Whether this compound can modulate any specific PPI remains a topic for future investigation.

Microtubule Dynamics and Cell Cycle Perturbation via Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, structure, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy.

Research on a class of structurally related compounds, the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, has shown them to be potent inhibitors of tubulin polymerization. These compounds act as cis-restricted analogues of Combretastatin A-4, a well-known natural product that binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to a breakdown of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.

Given the structural similarity, this compound is hypothesized to function via a similar mechanism. It would likely bind at or near the colchicine (B1669291) site, disrupting the formation of microtubules and arresting cell division.

Table 2: Biological Activity of Structurally Similar Tubulin Polymerization Inhibitor (Compound 9p) This data is for a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative (compound 9p), a close structural analog of the subject compound.

| Activity | Observation | Cell Line | Reference |

|---|---|---|---|

| Tubulin Polymerization Inhibition | Effective, concentration-dependent inhibition | In vitro assay | |

| Cell Cycle Effect | G2/M phase arrest | HeLa | |

| Antiproliferative Activity | Potent activity | HeLa, MCF-7, A549 |

Broad-Spectrum In Vitro Biological Screening Paradigms

To uncover the full therapeutic potential of a novel compound, it is often subjected to broad-spectrum biological screening. This involves testing the molecule against a wide array of targets, such as a panel of different cancer cell lines or a diverse set of enzymes.

For example, novel metal complexes incorporating substituted pyridine ligands have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including BEL-7404, Hep-G2, and NCI-H460. Such screenings can reveal unexpected activities and provide a starting point for further mechanistic studies and drug development. A broad-spectrum screening of this compound would be a crucial step in characterizing its biological activity profile and identifying its most promising therapeutic applications.

Antimicrobial and Biofilm Inhibition Assays

Research into the antimicrobial properties of this compound and its analogs has indicated potential activity against various microbial strains. Studies on related 4-phenylpyridine (B135609) derivatives have shown that this class of compounds can exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the disruption of cellular processes essential for microbial growth and proliferation.

While specific data on the biofilm inhibition capabilities of this compound is limited, broader studies on pyridine derivatives suggest that these compounds can interfere with the formation and integrity of biofilms. This is a critical aspect of antimicrobial research, as biofilms contribute significantly to antibiotic resistance and persistent infections. The lipophilic nature of the dimethylphenyl group combined with the polar pyridine ring may facilitate the compound's penetration into the biofilm matrix.

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds is well-documented, and derivatives of this compound have been investigated in this context. The presence of the methoxy (B1213986) group on the phenyl ring is a key structural feature that can contribute to antioxidant activity. This is due to its ability to donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions.

Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly employed to quantify this activity. In such assessments, the ability of the compound to decolorize the DPPH radical solution is measured spectrophotometrically, and the concentration required for 50% inhibition (IC50) is determined. While specific IC50 values for this compound are not extensively reported in readily available literature, the structural motifs suggest a capacity for radical scavenging.

Anti-tubercular Activity Investigations

A significant area of investigation for this compound has been its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a study exploring novel 4-aryl- and 4-heteroarylpyridines as potential anti-tubercular agents, this compound was synthesized and evaluated.

The compound was tested against the H37Rv strain of Mycobacterium tuberculosis. The results from these assays provide a quantitative measure of its inhibitory potential. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of the compound that prevents visible growth of the mycobacteria.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | >100 |

Structure-Activity Relationship (SAR) Analysis in Mechanistic Contexts

The structure-activity relationship (SAR) analysis of this compound and its analogs provides valuable insights into the chemical features necessary for their biological activities. In the context of anti-tubercular research, the substitution pattern on the phenyl ring has been shown to be a critical determinant of efficacy.

For instance, the presence and position of the methoxy and dimethyl groups on the phenyl ring of this compound are crucial. Alterations to these groups can significantly impact the compound's activity. The steric hindrance introduced by the two methyl groups at positions 3 and 5, adjacent to the methoxy group at position 4, can influence the molecule's conformation and its ability to bind to a biological target.

Future Directions and Emerging Research Avenues for 4 4 Methoxy 3,5 Dimethylphenyl Pyridine

Innovations in Sustainable and Green Synthetic Chemistry for Pyridine (B92270) Derivatives

The synthesis of pyridine scaffolds, a cornerstone of pharmaceutical and materials chemistry, is undergoing a green revolution. nih.govijarsct.co.in Traditional methods for synthesizing pyridine derivatives often involve harsh reaction conditions, hazardous reagents, and low yields. ijarsct.co.in In response, the scientific community is increasingly focused on developing environmentally friendly and sustainable synthetic protocols. nih.govijarsct.co.in These green chemistry approaches aim to improve reaction efficiency, minimize waste, and utilize safer solvents and catalysts. rasayanjournal.co.in

Key innovations in this area include:

Multicomponent One-Pot Reactions: These reactions combine multiple reactants in a single step to form complex products, which increases synthetic efficiency and reduces reaction times. nih.gov

Microwave-Assisted Synthesis: Recognized as a green chemistry tool, microwave irradiation can significantly shorten reaction times and improve product yields compared to conventional heating methods. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent or using environmentally benign solvents like water minimizes the environmental impact associated with volatile organic compounds. ijarsct.co.inrsc.org

Green Catalysts: The development and use of recyclable and eco-friendly catalysts are central to sustainable synthesis. nih.gov

Ultrasonic Production: The use of ultrasound in synthesis represents another energy-efficient method being explored for pyridine derivatives. nih.gov

These greener synthetic strategies are not only environmentally conscious but also offer economic advantages through reduced energy consumption and simplified purification processes. rasayanjournal.co.in The application of these methods to the synthesis of 4-(4-methoxy-3,5-dimethylphenyl)pyridine and its analogues could lead to more efficient and sustainable production pathways.

Table 1: Comparison of Green Synthetic Methods for Pyridine Derivatives

| Method | Advantages | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, better yields, pure products. | nih.gov |

| Multicomponent Reactions (MCRs) | Eco-friendly, high atom economy, reduced reaction times, increased yields. | nih.gov |

| Solvent-Free Conditions | Environmentally friendly, avoids hazardous solvents. | ijarsct.co.inrsc.org |

| Ultrasonic Synthesis | Energy efficient, potentially faster reaction rates. | nih.govrasayanjournal.co.in |

| Use of Green Catalysts | Recyclable, mild reaction conditions, reduces waste. | nih.govnih.gov |

Advanced Computational Prediction and Rational Design of Novel Analogues

The rational design of novel molecules with specific biological activities is a major goal in medicinal chemistry. Pyridine derivatives are a significant scaffold in drug discovery, appearing in numerous FDA-approved drugs and natural products. lifechemicals.comrsc.orgarabjchem.org Computational methods are becoming indispensable tools for accelerating the design and discovery of new, more effective analogues of compounds like this compound.

Computational approaches offer several advantages:

Molecular Modeling: This technique allows researchers to predict how a molecule will bind to a biological target, such as an enzyme or receptor. This helps in understanding structure-activity relationships (SAR) and in designing compounds with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogues before they are synthesized. rsc.org

Virtual Screening: Large libraries of virtual compounds can be computationally screened against a biological target to identify promising candidates for synthesis and further testing, saving significant time and resources. rsc.org

For instance, researchers have used molecular modeling to design novel pyridine-pyrimidine hybrids as selective COX-2 inhibitors for anti-inflammatory applications and to develop new pyridine-based anticancer agents. nih.govnih.govju.edu.sa Applying these computational tools to this compound could facilitate the design of analogues with enhanced therapeutic properties, potentially leading to the development of new drug candidates for various diseases. dntb.gov.uanih.gov

Exploration of New Mechanistic Pathways in Chemical Biology and Material Science

The versatility of the pyridine ring, stemming from its electronic properties and ability to engage in various chemical interactions, makes it a valuable component in both chemical biology and material science. nih.govnih.gov Future research will likely focus on elucidating and exploiting new mechanistic pathways involving pyridine derivatives.

In chemical biology , the pyridine scaffold is a privileged structure due to its presence in many bioactive molecules and its ability to act as a bioisostere for other aromatic rings. rsc.orgnih.gov Research is ongoing to understand how functional groups attached to the pyridine ring influence its biological activity. nih.gov For example, the incorporation of different substituents can enhance a compound's bioactivity and antimicrobial properties. nih.gov The exploration of C-H bond functionalization, a powerful tool for modifying complex molecules, is opening new avenues for creating novel pyridine-based probes and therapeutic agents. nih.govresearchgate.net

In material science , pyridine derivatives are used in the development of functional materials due to their unique optical and electronic properties. nih.gov They serve as important ligands in organometallic chemistry and have applications in asymmetric catalysis. nih.gov The ability of the pyridine nitrogen to coordinate with metals is a key feature that is exploited in the design of new catalysts and materials with specific functions. researchgate.net Future work will likely involve investigating the role of compounds like this compound in novel catalytic systems and as building blocks for advanced materials.

Integration into Novel Functional Materials and Devices for Specialized Applications

The unique chemical and physical properties of pyridine derivatives make them attractive candidates for integration into a wide array of functional materials and devices. nih.govnih.gov The pyridine ring's stability, water solubility, and capacity for hydrogen bonding contribute to its utility in various applications. nih.gov

Emerging applications for pyridine-based compounds include:

Functional Nanomaterials: Pyridine derivatives are being incorporated into nanomaterials for various applications, leveraging their unique electronic and surface-binding properties. nih.gov

Organometallic Compounds and Catalysis: As versatile ligands, pyridines play a crucial role in the development of new organometallic complexes for catalysis and other applications. nih.govresearchgate.net

Advanced Materials: The pyridine scaffold is found in materials such as dyes and molecular wires, where its electronic properties can be tuned through chemical modification. rasayanjournal.co.in

Late-Stage Functionalization: New synthetic methods are enabling the late-stage introduction of pyridine subunits into complex molecules, which is crucial for the modification of pharmaceuticals and the development of new materials. nih.gov

The integration of this compound into such advanced systems could unlock new functionalities. For example, its specific substitution pattern might impart desirable properties for applications in organic light-emitting diodes (OLEDs), sensors, or specialized catalytic processes. Continued research in this area is expected to expand the practical applications of this class of compounds significantly.

Table 2: Potential Applications of Functionalized Pyridine Derivatives

| Application Area | Description | Reference |

|---|---|---|

| Medicinal Chemistry | Core scaffold in FDA-approved drugs for various diseases including cancer and inflammation. | lifechemicals.comrsc.orgarabjchem.org |

| Agrochemicals | Used as precursors in the synthesis of pesticides and herbicides. | lifechemicals.com |

| Functional Materials | Building blocks for dyes, molecular wires, and other advanced materials. | rasayanjournal.co.innih.gov |

| Catalysis | Serve as ligands for organometallic catalysts used in organic synthesis. | nih.govresearchgate.net |

| Nanomaterials | Incorporated into nanomaterials for diverse technological applications. | nih.gov |

Q & A

Q. What are the key synthetic routes for 4-(4-methoxy-3,5-dimethylphenyl)pyridine, and what analytical methods validate its purity?

The compound is synthesized via multi-step routes involving nitration, nucleophilic substitution, and chloromethylation. For example, starting from 2,3,5-trimethylpyridine, N-oxidation and nitration yield intermediates, followed by methoxy group introduction and chloromethylation . Purity is validated using H NMR (to confirm substituent positions), FT-IR (to identify functional groups), and HPLC (for quantitative purity assessment) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to limited toxicity data, strict safety measures are recommended: use PPE (gloves, lab coats), work in a fume hood to avoid inhalation, and avoid skin contact. Waste should be treated as hazardous and disposed of via approved protocols .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography resolves bond angles (e.g., C–O–C angles ~118–121°) and torsional conformations . NMR spectroscopy (H and C) identifies substituent positions, while IR confirms functional groups like methoxy and pyridine rings .

Q. What solvents and reaction conditions are optimal for its synthesis?

Acetic anhydride and hydrochloric acid are used in acetylation and hydrolysis steps, respectively. Reactions often proceed at 80–100°C under reflux, with pH adjustments (e.g., pH 8 for hydrolysis) to minimize side products .

Advanced Research Questions

Q. How can competing pathways during chloromethylation be resolved to improve yield?

Competing oxidation or over-chlorination can be mitigated by controlling stoichiometry (e.g., limiting Cl sources) and using catalysts like sodium methoxide. Reaction monitoring via TLC or in-situ NMR helps optimize time and temperature (e.g., 50–80°C for 2–3 hours) .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

Discrepancies in H NMR chemical shifts may arise from solvent effects or hydrogen bonding. Computational modeling (DFT) predicts shifts, while variable-temperature NMR resolves dynamic effects. Cross-validation with MS and X-ray data ensures accuracy .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

The methoxy group’s electron-donating nature enhances pyridine ring electron density, favoring electrophilic substitutions at the 2- and 6-positions. Steric hindrance from 3,5-dimethyl groups directs reactions to less hindered sites, as shown in Suzuki couplings .

Q. What role does crystal packing play in predicting solubility and stability?

X-ray data reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) that reduce solubility in polar solvents. Crystal lattice energy calculations correlate with melting points and stability under thermal stress .

Q. How are methylsulphinyl derivatives synthesized from this compound, and what are their applications?

Reacting 2-chloromethyl intermediates with thiols (e.g., 1-(4-chlorophenyl)imidazole-2-thione) in the presence of sodium methoxide yields methylsulphinyl derivatives. These are explored as bioactive analogs in medicinal chemistry .

Q. What computational methods predict the compound’s behavior in catalytic systems?

Molecular docking and MD simulations model interactions with enzymes (e.g., cytochrome P450). DFT calculations assess redox potentials and charge distribution, guiding catalyst design for asymmetric synthesis .

Methodological Notes

- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., nitration) and adjust reagent ratios .

- Data Contradiction Analysis : Compare crystallographic data with computational models to resolve stereochemical ambiguities .

- Safety Compliance : Implement hazard analysis (e.g., HAZOP) for large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.